Oral Antimineralocorticoid Potency: Mexrenoate Potassium Is 2.1× (Dog) to 4.5× (Rat) More Potent Than Spironolactone by Urinary Na/K Ratio Reversal
In a direct head-to-head comparative study, mexrenoate potassium (SC-26714) was evaluated against spironolactone for its ability to reverse aldosterone-depressed urinary log Na/K ratio in adrenalectomized rats and dogs. Dose-related natriuretic responses indexed by this metric showed mexrenoate to be 2.1 times as potent as spironolactone in the dog and 4.5 times as potent in the rat [1]. Antagonism of the sodium-retaining effects of aldosterone was achieved at oral doses of 1 mg/kg in the dog and approximately 1.8 mg/kg in the rat [1].
| Evidence Dimension | Oral antimineralocorticoid potency (reversal of aldosterone-depressed urinary log Na/K ratio) |
|---|---|
| Target Compound Data | 1 mg/kg (dog); ~1.8 mg/kg (rat) for aldosterone antagonism. Relative potency: 2.1× (dog), 4.5× (rat) vs. spironolactone. |
| Comparator Or Baseline | Spironolactone, set as reference (1.0×) in the same assay. |
| Quantified Difference | 2.1-fold potency advantage in dog; 4.5-fold potency advantage in rat. |
| Conditions | Adrenalectomized rat and dog models; aldosterone-induced depression of urinary log Na/K ratio; oral administration; Hofmann et al. 1977. |
Why This Matters
Researchers requiring maximal aldosterone receptor blockade at lower mg/kg doses should select mexrenoate potassium over spironolactone to reduce compound load while achieving equivalent or greater target engagement.
- [1] Hofmann LM, Weier RM, Suleymanov OD, Pedrera HA. Mexrenoate potassium: a steroidal aldosterone antagonist and antihypertensive. J Pharmacol Exp Ther. 1977 Jun;201(3):762-8. PMID: 864608. View Source
